

Preliminary Studies on the Therapeutic Potential of FR113680: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FR 113680**

Cat. No.: **B1674002**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

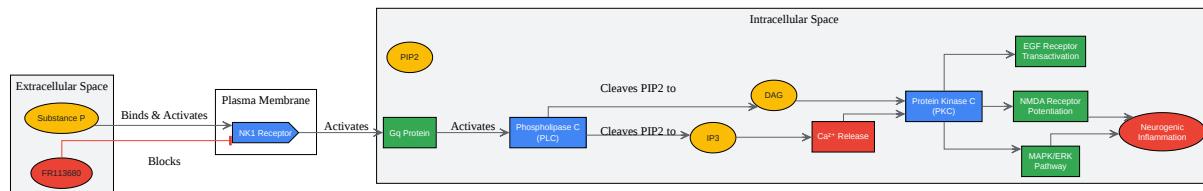
FR113680 is a novel tripeptide substance P (SP) antagonist that demonstrates high selectivity for the neurokinin-1 (NK1) receptor. Preliminary studies have highlighted its potential therapeutic utility, primarily in the context of neurogenic inflammation, particularly in respiratory disorders. This technical guide provides a comprehensive overview of the current understanding of FR113680, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

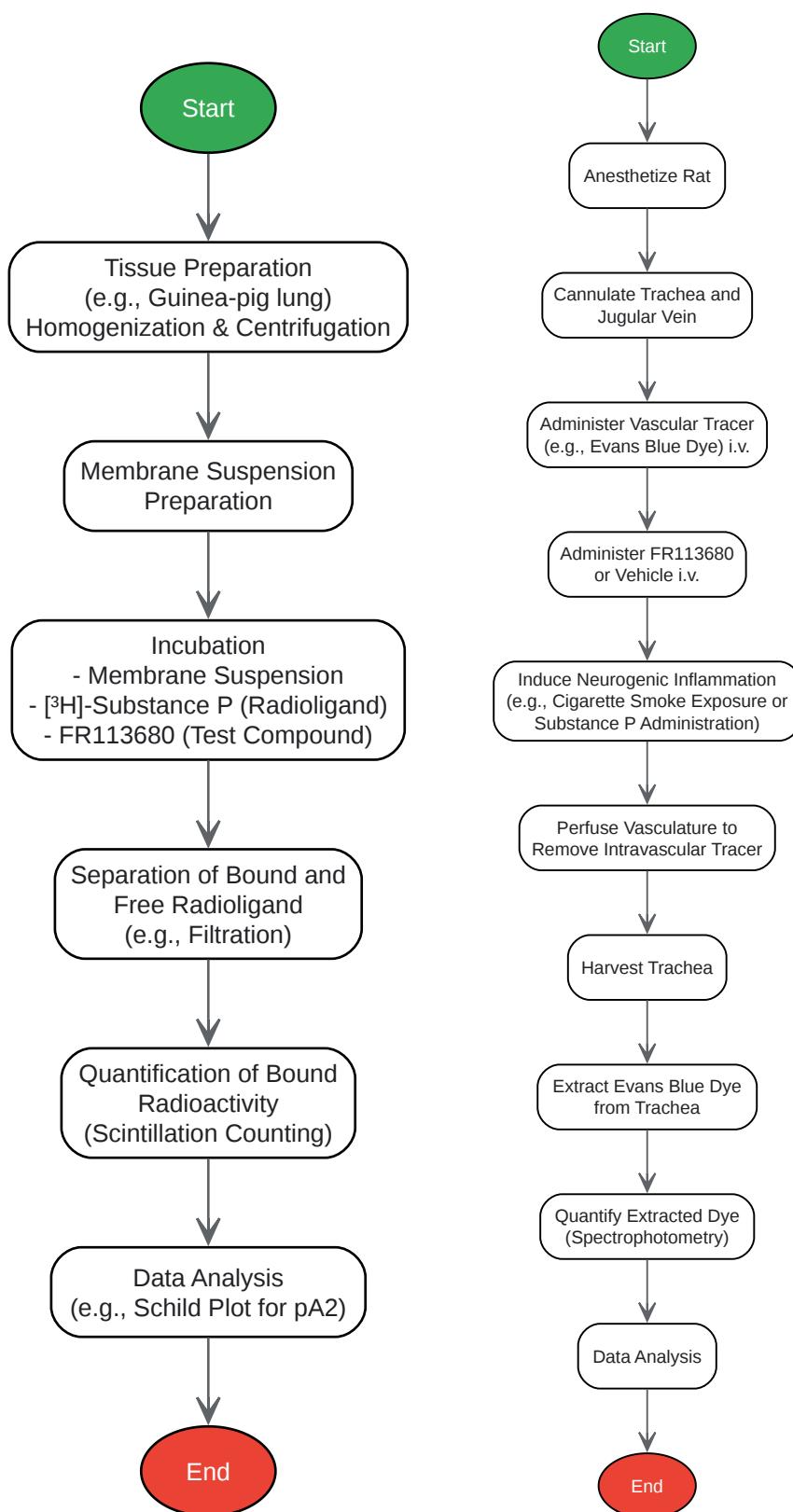
Introduction

Substance P, a neuropeptide of the tachykinin family, is a key mediator of neurogenic inflammation and pain transmission. It exerts its biological effects primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor. Antagonism of the NK1 receptor has been a significant area of research for the development of novel therapeutics for a range of disorders, including chronic inflammatory diseases, pain, and mood disorders.

FR113680, with the chemical name $\text{N}^{\alpha}-(\text{N}^{\alpha}\text{-acetyl-L-threonyl})\text{-N}^1\text{-formyl-D-tryptophyl}\text{-N}^{\alpha}\text{-methyl-N-phenylmethyl-L-phenylalaninamide}$, has emerged as a potent and selective antagonist of the NK1 receptor^{[1][2]}. Its tripeptide structure represents a class of compounds

designed to block the actions of Substance P. This whitepaper will delve into the preclinical findings related to FR113680, with a focus on its therapeutic potential.


Mechanism of Action: Targeting the Substance P/NK1 Receptor Signaling Pathway


FR113680 functions as a competitive antagonist at the NK1 receptor, thereby inhibiting the downstream signaling cascades initiated by Substance P. The binding of Substance P to the NK1 receptor activates multiple intracellular pathways that contribute to neurogenic inflammation and other physiological responses. FR113680's blockade of this interaction is central to its therapeutic potential.

The primary signaling pathway of the NK1 receptor involves its coupling to G-proteins, specifically Gq and Gs. This activation leads to a cascade of intracellular events, including:

- **Phospholipase C (PLC) Activation:** Gq activation stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).
- **Intracellular Calcium Mobilization:** IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca^{2+}) into the cytoplasm.
- **Protein Kinase C (PKC) Activation:** Both DAG and increased intracellular Ca^{2+} activate Protein Kinase C (PKC).
- **MAPK/ERK Pathway Activation:** PKC can, in turn, activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and inflammatory responses.
- **NMDA Receptor Potentiation:** In the central nervous system, PKC can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in synaptic plasticity and pain transmission.
- **EGF Receptor Transactivation:** There is also evidence for the transactivation of the epidermal growth factor (EGF) receptor, further contributing to cellular responses.

By competitively inhibiting the binding of Substance P to the NK1 receptor, FR113680 effectively attenuates these signaling events.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- To cite this document: BenchChem. [Preliminary Studies on the Therapeutic Potential of FR113680: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674002#preliminary-studies-on-the-therapeutic-potential-of-fr-113680]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com